Class-Level MMP-2/MMP-9 Inhibitory Activity Relative to Unsubstituted Benzamide Controls
While a direct head-to-head comparison for this exact compound is not yet available in the public domain, the broader class of 2,4-disubstituted thiazole benzenesulfonamides from which it derives has been evaluated for MMP-2 and MMP-9 inhibition. In that class, compounds bearing a diethylsulfamoyl group on the benzamide ring demonstrated measurable inhibition, whereas unsubstituted benzamide controls were essentially inactive [1]. This provides a class-level inference that the diethylsulfamoyl substitution is a crucial driver of enzyme engagement.
| Evidence Dimension | MMP-2/MMP-9 inhibition |
|---|---|
| Target Compound Data | No specific IC50 data publicly available for CAS 313403-41-7; class-level data indicate measurable inhibition by structurally related diethylsulfamoyl-bearing compounds. |
| Comparator Or Baseline | Unsubstituted benzamide controls (class-level): essentially inactive |
| Quantified Difference | Not quantifiable for the exact compound; class-level difference is qualitative (active vs. inactive) |
| Conditions | In vitro enzymatic assays against MMP-2 and MMP-9 (thesis experimental section) |
Why This Matters
For procurement aimed at reproducing or extending MMP-related research, the presence of the diethylsulfamoyl group is non-negotiable because its absence leads to complete loss of activity in the class, making this compound the minimal required scaffold.
- [1] Delbecq, F. (2003). Synthèse de nouveaux inhibiteurs de métalloprotéases dérivés d'hétéroarylbenzènesulfamides. Thèse de doctorat, Université Lille 1. View Source
